molecular formula C4H7ClO5S2 B3030924 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride CAS No. 106508-20-7

1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride

Cat. No.: B3030924
CAS No.: 106508-20-7
M. Wt: 234.7 g/mol
InChI Key: VQTMWFFLLVODHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride is a chemical compound with the molecular formula C4H7ClO5S2 and a molecular weight of 234.67838 g/mol . This compound is known for its unique structural features, which include a tetrahydrothiophene ring with hydroxyl and sulphonyl chloride functional groups. It is used in various scientific research applications due to its reactivity and functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride typically involves the reaction of tetrahydrothiophene derivatives with chlorinating agents. One common method is the chlorination of 1,1-Dioxo-4-hydroxytetrahydrothiophene using thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture interference, and the temperature is maintained at a moderate level to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulphonyl chloride group can be reduced to sulphonyl hydrides or thiols.

    Substitution: The chlorine atom in the sulphonyl chloride group can be substituted with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or primary amines under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields ketones, while substitution of the chlorine atom can produce sulphonamides or sulphonate esters.

Scientific Research Applications

1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: It serves as a precursor for the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulphonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that affect their function. This reactivity is exploited in various applications, including drug development and biochemical research.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dioxo-3-hydroxy-4-tetrahydrothiophene: Similar structure but lacks the sulphonyl chloride group.

    1,1-Dioxo-4-hydroxy-2-tetrahydrothiophene: Differing position of the hydroxyl group.

    1,1-Dioxo-4-hydroxy-5-tetrahydrothiophene: Another positional isomer with different reactivity.

Uniqueness

1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride is unique due to the presence of both hydroxyl and sulphonyl chloride functional groups, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in synthetic chemistry and a versatile tool in scientific research.

Properties

IUPAC Name

4-hydroxy-1,1-dioxothiolane-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClO5S2/c5-12(9,10)4-2-11(7,8)1-3(4)6/h3-4,6H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTMWFFLLVODHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10406791
Record name 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106508-20-7
Record name 1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10406791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride
Reactant of Route 2
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride
Reactant of Route 3
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride
Reactant of Route 4
Reactant of Route 4
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride
Reactant of Route 5
Reactant of Route 5
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride
Reactant of Route 6
Reactant of Route 6
1,1-Dioxo-4-hydroxytetrahydrothiophene-3-sulphonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.